molecular formula C8H10IN B15315916 N-ethyl-2-iodoaniline

N-ethyl-2-iodoaniline

Katalognummer: B15315916
Molekulargewicht: 247.08 g/mol
InChI-Schlüssel: WQNXDOPZKIHJEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2-iodoaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the ortho position relative to the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-ethyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-ethyl-2-nitroaniline followed by reduction. The process typically includes the following steps:

    Nitration: The starting material, N-ethyl-aniline, is nitrated to form N-ethyl-2-nitroaniline.

    Iodination: The nitro compound is then iodinated using iodine and a suitable oxidizing agent.

    Reduction: The nitro group is reduced to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more efficient catalysts and reagents to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-2-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution: Products include N-ethyl-2-azidoaniline or N-ethyl-2-cyanoaniline.

    Oxidation: Products include N-ethyl-2-nitrosoaniline or N-ethyl-2-nitroaniline.

    Coupling: Products include biaryl compounds or other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

N-ethyl-2-iodoaniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: It is employed in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of N-ethyl-2-iodoaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to target proteins, while the ethyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

N-ethyl-2-iodoaniline can be compared with other similar compounds, such as:

    2-Iodoaniline: Lacks the ethyl group, which can affect its reactivity and applications.

    N-ethyl-2-bromoaniline: Contains a bromine atom instead of iodine, leading to differences in reactivity and biological activity.

    N-ethyl-2-chloroaniline: Contains a chlorine atom, which also influences its chemical and biological properties.

Eigenschaften

Molekularformel

C8H10IN

Molekulargewicht

247.08 g/mol

IUPAC-Name

N-ethyl-2-iodoaniline

InChI

InChI=1S/C8H10IN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3

InChI-Schlüssel

WQNXDOPZKIHJEX-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC=CC=C1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.